2-Chloro-2'-morpholinomethyl benzophenone
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Overview
Description
2-Chloro-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol . It belongs to the class of benzophenone derivatives, which are known for their diverse applications in various fields, including photoinitiators in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’-morpholinomethyl benzophenone typically involves the condensation of benzene with 2-chloro-benzoyl chloride in the presence of a catalyst at a temperature range of -20 to 15 degrees Celsius . The reaction is followed by the addition of an acid to treat the reaction mixture, and the product is then filtered and crystallized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 2-Chloro-2’-morpholinomethyl benzophenone involve large-scale synthesis under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) and other purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-2’-morpholinomethyl benzophenone has several scientific research applications, including:
Photoinitiators in Polymer Chemistry: It is used as a photoinitiator in the polymer industry to initiate polymerization reactions under UV light.
Therapeutic Applications: The compound has been studied for its potential therapeutic applications, including its use in drug development and medicinal chemistry.
Environmental Applications: Research has explored its use in environmental applications, such as in the degradation of pollutants.
Mechanism of Action
The mechanism of action of 2-Chloro-2’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species that initiate chemical reactions. The molecular targets and pathways involved include the formation of free radicals that can interact with other molecules to drive polymerization or other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar photoinitiating properties.
4-Chloro-4’-methylbenzophenone: A derivative with a different substitution pattern.
2,4-Dichlorobenzophenone: Another chlorinated benzophenone with distinct reactivity.
Uniqueness
2-Chloro-2’-morpholinomethyl benzophenone is unique due to the presence of both a chlorine atom and a morpholinomethyl group, which confer specific reactivity and properties that are advantageous in certain applications, such as enhanced photoinitiating efficiency and potential therapeutic benefits .
Properties
IUPAC Name |
(2-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLMHUVDAUGGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643549 |
Source
|
Record name | (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-71-5 |
Source
|
Record name | Methanone, (2-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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